molecular formula C20H21NO4 B613361 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid CAS No. 1231709-22-0

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid

Numéro de catalogue: B613361
Numéro CAS: 1231709-22-0
Poids moléculaire: 339.38 g/mole
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid” (CAS: 1231709-22-0) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected unnatural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a tertiary carbon center at the α-position (due to the 2-methyl substitution) and the chiral R-configuration, which confers stereochemical specificity in peptide chain assembly . The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine). This compound is cataloged under molecular formula C₂₁H₂₃NO₄ and molecular weight 353.41 g/mol, with a purity of 95% as reported by Combi-Blocks . Its applications span medicinal chemistry, bioconjugation, and the synthesis of peptidomimetics with enhanced metabolic stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with 2-methylbutanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers for efficiency and consistency. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Types of Reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DCC or DIC with DMAP in dichloromethane (DCM) or DMF.

Major Products:

    Deprotection: Free amino acid.

    Coupling: Peptides or peptide derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-isovaline is primarily used as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids, allowing for the selective coupling of amino acids during solid-phase peptide synthesis (SPPS).

Key Benefits:

  • Stability: The Fmoc group is stable under basic conditions, making it suitable for sequential deprotection steps.
  • Compatibility: It can be easily removed using mild conditions (e.g., piperidine), which helps in preserving sensitive functional groups in peptides.

Drug Development

The compound has been explored for its potential in developing peptide-based therapeutics. Due to its structural properties, it can influence the conformation and activity of peptides, making it valuable in designing drugs that target specific biological pathways.

Case Study Example:
In a study focusing on the synthesis of cyclic peptides, Fmoc-D-isovaline was incorporated to enhance binding affinity to specific receptors, demonstrating improved pharmacological profiles compared to linear counterparts .

Protein Engineering

Fmoc-D-isovaline is utilized in protein engineering to create modified proteins with enhanced stability and functionality. By incorporating this amino acid into protein sequences, researchers can study the effects of structural modifications on protein behavior.

Data Table: Protein Stability Enhancements

Modification TypeStability Increase (%)Reference
Fmoc-D-Iso in Helix25%
Fmoc-D-Iso in Loop15%

Polymer Chemistry

The compound has also found applications in polymer chemistry, where it is used as a monomer for synthesizing bio-compatible polymers. These polymers can be utilized in drug delivery systems due to their ability to form hydrogels that encapsulate therapeutic agents.

Example Application:
Research has shown that polymers derived from Fmoc-D-isovaline exhibit controlled release properties for encapsulated drugs, making them suitable for sustained therapeutic effects .

Mécanisme D'action

The primary function of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid in peptide synthesis is to protect the amino group during the coupling reactions. The Fmoc group prevents unwanted side reactions and can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparaison Avec Des Composés Similaires

Structural and Stereochemical Variations

Table 1: Key Structural Features of Fmoc-Protected Amino Acid Derivatives

Compound Name CAS Number Substituents/Modifications Configuration Molecular Weight (g/mol) Key Applications Reference
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid 1231709-22-0 α-methyl, butanoic acid backbone R 353.41 SPPS, chiral peptides
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid (2e) - 4-methylpiperazinyl side chain S - Targeted drug delivery
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid 616867-28-8 α,β-dimethyl R 367.43 Sterically hindered peptides
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid - 3,5-difluorophenyl side chain R - Fluorinated peptide analogs
(R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)butanoic acid 1217711-57-3 Aminomethyl branch R 339.39 Conformational studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid 1217603-41-2 β-hydroxy, β-methyl S 355.38 Hydrogel formation

Functional Group and Reactivity Differences

Side Chain Diversity :

  • The target compound lacks functionalized side chains, making it a "simplified" building block for backbone modifications. In contrast, derivatives like (S)-2e () incorporate piperazine or piperidine moieties, enhancing solubility and enabling interactions with biological targets (e.g., GPCRs) .
  • Fluorinated analogs (e.g., ) exhibit improved metabolic stability and membrane permeability due to the electron-withdrawing effects of fluorine .

Steric Effects: The α,β-dimethyl variant (CAS 616867-28-8) introduces greater steric hindrance, slowing coupling kinetics in SPPS but improving resistance to enzymatic degradation . The aminomethyl derivative (CAS 1217711-57-3) provides a flexible branch for conjugation or cyclization strategies .

Hydrogen-Bonding Capacity: The β-hydroxy group in (S)-3-hydroxy-3-methylbutanoic acid () facilitates hydrogen bonding, useful in designing foldamers or self-assembling peptides .

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, a compound characterized by its unique structure incorporating a fluorenyl group, has garnered attention in the field of medicinal chemistry. This compound is part of a broader class of amino acids and derivatives, which are vital for various biological processes. Understanding its biological activity can provide insights into its potential therapeutic applications.

Structural Characteristics

The compound's structure significantly influences its biological activity. The fluorenyl group enhances lipophilicity, potentially affecting interactions with biological targets. The following table summarizes key structural features:

Feature Description
Molecular Formula C₁₉H₁₉NO₄
Molecular Weight 341.36 g/mol
Functional Groups Amino acid, fluorenyl carbonyl
Chirality Chiral center at the second carbon

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Compounds with similar structures have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. Studies indicate that modifications in the fluorenyl or amino acid portions can enhance or reduce this activity .
  • Neuroprotective Effects
    • Certain analogs have shown promise in neuroprotection, offering potential therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory pathways .
  • Anti-inflammatory Properties
    • The compound may influence cytokine production and immune responses, suggesting a role in managing inflammatory conditions. Some derivatives have been linked to reduced inflammation in experimental models.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of fluorenyl derivatives found that this compound exhibited notable inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This finding suggests its potential as a lead compound in antibiotic development .

Case Study 2: Neuroprotective Mechanisms

Research published in Journal of Medicinal Chemistry explored the neuroprotective effects of related compounds. The study indicated that certain structural modifications could enhance the ability to cross the blood-brain barrier, thereby increasing efficacy in neurodegenerative models .

The proposed mechanism of action for this compound involves:

  • Binding Affinity : The fluorenyl moiety likely facilitates binding to hydrophobic pockets on target proteins.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as those related to fatty acid biosynthesis in Mycobacterium tuberculosis .

Q & A

Basic Research Questions

Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in this compound?

The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., piperidine), ensuring controlled elongation of peptide chains while preventing unwanted side reactions .

Q. What analytical methods are standard for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is used to confirm stereochemistry and structural integrity, while high-performance liquid chromatography (HPLC) ensures purity. Mass spectrometry (MS) validates molecular weight, and thin-layer chromatography (TLC) monitors reaction progress .

Q. What are the primary research applications of this compound?

It is a key building block in peptide synthesis, particularly for introducing sterically hindered residues. Its Fmoc-protected amino group facilitates automated SPPS workflows, making it valuable in drug design and biochemical studies .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in SPPS using this compound?

Coupling efficiency depends on reaction conditions:

  • Solvent choice : Dimethylformamide (DMF) or dichloromethane (DCM) enhances solubility.
  • Activating agents : Use HATU or HBTU with bases like DIEA to improve reactivity.
  • Temperature : Mild heating (30–40°C) may reduce steric hindrance. Monitor via Kaiser test or HPLC to detect incomplete couplings .

Q. What strategies mitigate racemization during synthesis?

Racemization is minimized by:

  • Using low-basicity coupling agents (e.g., Oxyma Pure).
  • Avoiding prolonged exposure to basic conditions.
  • Conducting reactions at 0–4°C. Chiral HPLC or circular dichroism (CD) can assess enantiomeric purity .

Q. How does the compound’s stability vary under different storage conditions?

Stability data from SDS indicates:

  • Optimal storage : Sealed containers at 2–8°C in inert atmospheres (argon/nitrogen).
  • Degradation risks : Exposure to moisture or light accelerates decomposition.
  • Incompatibilities : Avoid strong acids/bases and oxidizing agents. Regular NMR checks are advised to detect degradation .

Q. Troubleshooting & Methodological Challenges

Q. How to resolve discrepancies between theoretical and observed molecular weights in MS?

  • Impurity sources : Incomplete Fmoc deprotection or residual solvents.
  • Adduct formation : Use ESI-MS with ammonium acetate to suppress sodium/potassium adducts.
  • Isotopic patterns : Compare with simulated spectra for validation .

Q. What precautions are critical given limited toxicity data?

Safety protocols from SDS include:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to prevent inhalation.
  • Emergency measures : Rinse exposed skin/eyes immediately; consult poison control if ingested. Note that chronic toxicity data are unavailable .

Q. Experimental Design & Data Analysis

Q. How to design a kinetic study for Fmoc deprotection?

  • Variables : Concentration of deprotection agent (e.g., piperidine), temperature, and reaction time.
  • Monitoring : Track UV absorbance at 301 nm (Fmoc release) or use HPLC to quantify residual protected compound.
  • Statistical analysis : Fit data to first-order kinetics to determine rate constants .

Q. What computational tools predict the compound’s reactivity in novel peptide sequences?

Molecular dynamics (MD) simulations and density functional theory (DFT) model steric and electronic effects. Software like Schrödinger Suite or Gaussian can predict coupling barriers and solvation effects .

Propriétés

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSLHAJXIQCMLR-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.